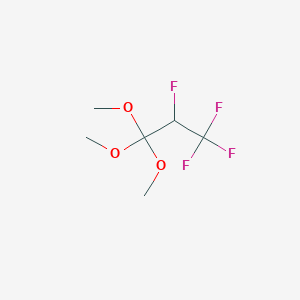
1,1,1,2-Tetrafluoro-3,3,3-trimethoxypropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2-Tetrafluoro-3,3,3-trimethoxypropane is an organic compound with the molecular formula C6H10F4O3 It is characterized by the presence of four fluorine atoms and three methoxy groups attached to a propane backbone
Méthodes De Préparation
The synthesis of 1,1,1,2-Tetrafluoro-3,3,3-trimethoxypropane typically involves the reaction of appropriate fluorinated precursors with methanol under specific conditions. Industrial production methods may include:
Fluorination: Starting with a suitable hydrocarbon, fluorination is carried out using fluorine gas or other fluorinating agents.
Analyse Des Réactions Chimiques
1,1,1,2-Tetrafluoro-3,3,3-trimethoxypropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into less oxidized forms, often using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions, using reagents such as halides or nucleophiles.
Applications De Recherche Scientifique
1,1,1,2-Tetrafluoro-3,3,3-trimethoxypropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1,1,1,2-Tetrafluoro-3,3,3-trimethoxypropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms can influence the compound’s reactivity and binding affinity, while the methoxy groups can affect its solubility and distribution within biological systems.
Comparaison Avec Des Composés Similaires
1,1,1,2-Tetrafluoro-3,3,3-trimethoxypropane can be compared with other fluorinated and methoxylated compounds:
1,1,1,2-Tetrafluoro-3-iodopropane: Similar in fluorination but with an iodine atom instead of methoxy groups.
1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane: Contains chlorine atoms and is used in different industrial applications.
1,1,2,2-Tetrafluoroethane: A simpler fluorinated compound used as a refrigerant.
These comparisons highlight the unique combination of fluorine and methoxy groups in this compound, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
42415-18-9 |
|---|---|
Formule moléculaire |
C6H10F4O3 |
Poids moléculaire |
206.14 g/mol |
Nom IUPAC |
1,1,1,2-tetrafluoro-3,3,3-trimethoxypropane |
InChI |
InChI=1S/C6H10F4O3/c1-11-6(12-2,13-3)4(7)5(8,9)10/h4H,1-3H3 |
Clé InChI |
YCUCGXNLCQYPNN-UHFFFAOYSA-N |
SMILES canonique |
COC(C(C(F)(F)F)F)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14663155.png)
![N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide](/img/structure/B14663158.png)
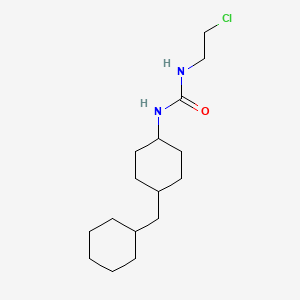
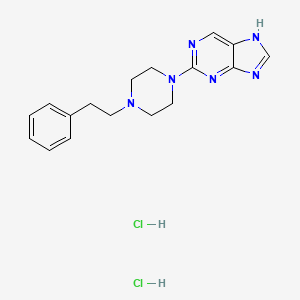
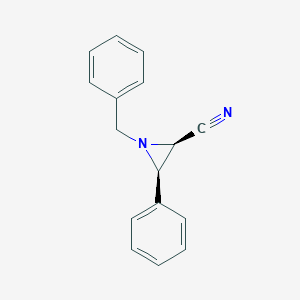
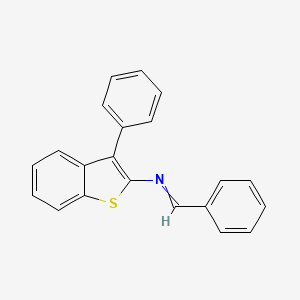
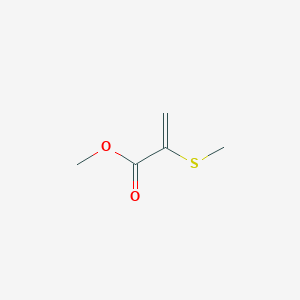
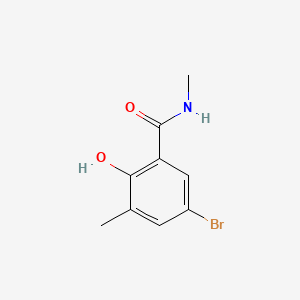
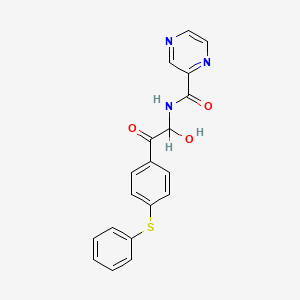
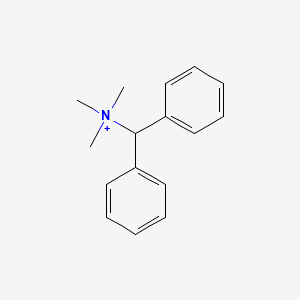
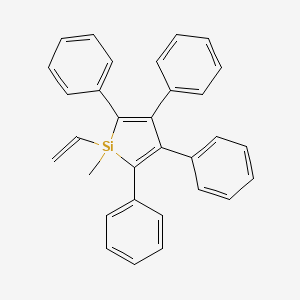
![(2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride](/img/structure/B14663209.png)
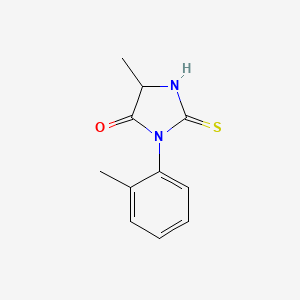
![2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol](/img/structure/B14663225.png)
